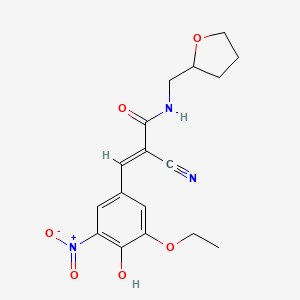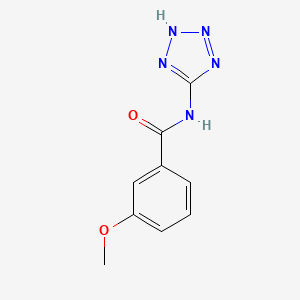![molecular formula C16H22N2O4S B10887619 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a cyclohexane ring, and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl group, the introduction of the aminocarbonyl group, and the cyclohexane ring formation. Common reagents used in these reactions include thionyl chloride, ethylamine, and cyclohexanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Applications De Recherche Scientifique
2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thienyl-containing molecules and cyclohexane derivatives. Examples include:
- 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID derivatives with different substituents on the thienyl or cyclohexane rings.
- Compounds with similar functional groups but different core structures, such as benzene or pyridine derivatives .
Uniqueness
The uniqueness of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H22N2O4S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-3-9-8(2)23-15(12(9)13(17)19)18-14(20)10-6-4-5-7-11(10)16(21)22/h10-11H,3-7H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22) |
Clé InChI |
GJAIXTCRPDWCKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10887536.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887558.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887561.png)

![3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B10887571.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
![1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)


![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10887620.png)
